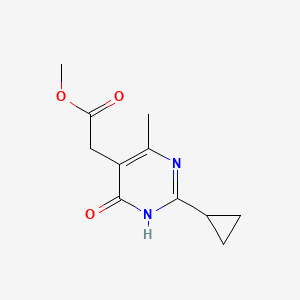

Methyl 2-(2-cyclopropyl-4-hydroxy-6-methylpyrimidin-5-yl)acetate

Description

Methyl 2-(2-cyclopropyl-4-hydroxy-6-methylpyrimidin-5-yl)acetate is a pyrimidine derivative characterized by a cyclopropyl substituent at position 2, a hydroxyl group at position 4, and a methyl ester at the acetoxy side chain. The cyclopropyl group introduces steric constraints, while the hydroxyl and ester moieties influence solubility, hydrogen bonding, and metabolic stability.

Properties

Molecular Formula |

C11H14N2O3 |

|---|---|

Molecular Weight |

222.24 g/mol |

IUPAC Name |

methyl 2-(2-cyclopropyl-4-methyl-6-oxo-1H-pyrimidin-5-yl)acetate |

InChI |

InChI=1S/C11H14N2O3/c1-6-8(5-9(14)16-2)11(15)13-10(12-6)7-3-4-7/h7H,3-5H2,1-2H3,(H,12,13,15) |

InChI Key |

GKUMXFMRLIUAFG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)NC(=N1)C2CC2)CC(=O)OC |

Origin of Product |

United States |

Preparation Methods

The synthesis of Methyl 2-(2-cyclopropyl-4-hydroxy-6-methylpyrimidin-5-yl)acetate can be achieved through several synthetic routes. One common method involves the reaction of 2-cyclopropyl-4-hydroxy-6-methylpyrimidine with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Methyl 2-(2-cyclopropyl-4-hydroxy-6-methylpyrimidin-5-yl)acetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.

Scientific Research Applications

Methyl 2-(2-cyclopropyl-4-hydroxy-6-methylpyrimidin-5-yl)acetate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex pyrimidine derivatives, which are valuable in various chemical reactions and processes.

Mechanism of Action

The mechanism of action of Methyl 2-(2-cyclopropyl-4-hydroxy-6-methylpyrimidin-5-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit DNA synthesis by targeting enzymes involved in nucleotide metabolism, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Substituent Variations and Functional Group Impacts

The following table summarizes key structural differences and similarities between the target compound and related pyrimidine derivatives:

Key Structural and Functional Differences

Cyclopropyl vs. The amino group in Ethyl (2-amino-4-hydroxy-6-methyl-5-pyrimidinyl)acetate introduces basicity, altering pH-dependent solubility and interaction with enzymes .

Hydroxyl vs. Oxo/Thioxo Groups: The 4-hydroxyl group in the target compound enables hydrogen bonding, contrasting with the oxo group in Ethyl 2-(2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetate, which may favor keto-enol tautomerism .

Ester Variations :

Spectroscopic and Physicochemical Comparisons

- NMR Profiles: Evidence from pyrimidine analogs (e.g., ) shows that substituents at positions 2 and 4 significantly influence chemical shifts. For instance, the cyclopropyl group in the target compound would deshield nearby protons due to its electron-withdrawing nature, whereas amino or thioether groups (e.g., ) cause distinct splitting patterns.

- Solubility and LogP : The hydroxyl group in the target compound increases aqueous solubility compared to chloro/methoxy derivatives (e.g., ), but the cyclopropyl group may counterbalance this by enhancing lipophilicity.

Biological Activity

Methyl 2-(2-cyclopropyl-4-hydroxy-6-methylpyrimidin-5-yl)acetate (CAS No. 1710293-14-3) is a chemical compound with a complex structure that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, synthesis, and relevant studies, providing a comprehensive overview.

Chemical Structure and Properties

This compound has the molecular formula and features a pyrimidine ring with various substituents, including a cyclopropyl group and a hydroxyl group. The structural complexity of this compound is indicative of its potential interactions with biological targets.

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities:

- Antimicrobial Activity : Studies have shown that related pyrimidine derivatives possess significant antimicrobial properties, making them candidates for further exploration in treating bacterial infections.

- Antioxidant Activity : The compound's hydroxyl group may contribute to its antioxidant capabilities, which are essential for neutralizing free radicals in biological systems.

- Enzyme Inhibition : Some derivatives have been studied for their ability to inhibit specific enzymes, such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation. This inhibition could have implications for neurodegenerative diseases like Alzheimer's.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Condensation Reactions : Combining appropriate pyrimidine precursors with acetic acid derivatives.

- Functional Group Transformations : Modifying existing functional groups to introduce the acetate moiety.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is essential. The following table summarizes some related compounds and their distinct features:

| Compound Name | CAS Number | Similarity | Unique Features |

|---|---|---|---|

| Ethyl 2-(4-hydroxypyrimidin-5-yl)acetate | 6214-46-6 | 0.86 | Lacks cyclopropyl substitution |

| Methyl 2,4-dihydroxy-6-methylpyrimidine-5-carboxylate | 869891-41-8 | 0.70 | Contains additional hydroxyl group |

| Ethyl 2-amino-4-methylpyrimidine-5-carboxylate | 81633-29-6 | 0.73 | Features amino substitution instead of hydroxyl |

| Methyl 2-cyclopropyl-2-hydroxyacetate | 11073449 | 0.62 | Different functional groups affecting reactivity |

Case Studies and Research Findings

Case Study on Antimicrobial Activity : A study evaluated the antimicrobial effects of various pyrimidine derivatives, including this compound against several bacterial strains. Results indicated that the compound exhibited significant inhibition against Gram-positive bacteria, suggesting its potential as an antimicrobial agent .

Neuroprotective Effects : Another investigation focused on the neuroprotective properties of related compounds in models of Alzheimer’s disease. The study reported that certain derivatives showed promising AChE inhibitory activity, which could lead to improved cognitive function in affected individuals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.